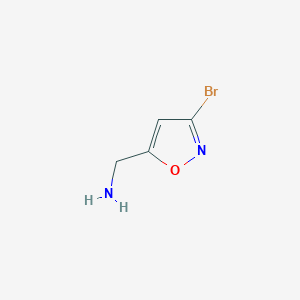

3-Bromo-5-aminomethylisoxazole

Overview

Description

Isoxazole derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities. The compound 3-Bromo-5-aminomethylisoxazole, although not directly studied in the provided papers, is related to various isoxazole derivatives that have been synthesized and analyzed for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Similarly, 5-Amino-3-(pyrrol-2-yl)isoxazoles were selectively prepared by reacting 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine . These methods highlight the versatility of isoxazole synthesis, which could be applicable to the synthesis of 3-Bromo-5-aminomethylisoxazole.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using various spectroscopic and computational techniques. For example, the crystal structure of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole was determined using single-crystal X-ray diffraction, revealing specific dihedral angles and stabilization through C—H…π interactions . Similarly, DFT calculations have been employed to study the molecular conformation of 2-amino-5-bromobenzoic acid and 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide , providing insights into the electronic structure and stability of these compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . This reactivity suggests that 3-Bromo-5-aminomethylisoxazole could also participate in similar transformations, potentially leading to novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives have been characterized through experimental and theoretical methods. Vibrational spectroscopy, such as FT-IR and FT-Raman, has been used to study the bonding features and vibrational frequencies of compounds like 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole . Additionally, computational methods have provided data on the thermodynamic properties, electronic transitions, and hyperpolarizability of these molecules [2, 5, 9]. These studies contribute to a deeper understanding of the properties that govern the behavior of isoxazole derivatives, which could be extrapolated to 3-Bromo-5-aminomethylisoxazole.

Scientific Research Applications

Synthesis Methods

- Synthesis of 3-aminoisoxazoles: A novel two-step procedure for synthesizing 3-amino-5-substituted-isoxazoles, involving the reaction of 3-bromoisoxazolines with amines, followed by oxidation to yield 3-aminoisoxazoles consistently (Girardin et al., 2009).

- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks: Development of one-pot, metal-free cycloaddition methods for the preparation of 5-trifluoromethylisoxazoles, starting from functionalized halogenoximes (Chalyk et al., 2019).

Pharmaceutical Research

- Studies on 3-substituted 1,2-benzisoxazole Derivatives: Investigation of several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives synthesized from 3-(bromomethyl)-1,2-benzisoxazole, demonstrating marked anticonvulsant activity in mice (Uno et al., 1979).

Chemical Properties and Reactions

- Protecting Groups for 3‐Hydroxyisoxazoles: Study of the regioselectivity of 3-hydroxyisoxazole-5-ester and the synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes as intermediates in routes to analogues of CNS-active amino acids (Riess et al., 1998).

- The Tautomerism of Heteroaromatic Compounds: Investigation of the infra-red and ultra-violet spectra of 5-hydroxyisoxazoles and isoxazol-5-ones to understand their basicities and tautomerism (Boulton & Katritzky, 1961).

Biochemical Applications

- Covalent Inhibition by a Latent Electrophile: Exploration of 3-bromo-4,5-dihydroxazole-functionalized chemical fragments for targeting specific protein cysteines in drug discovery, demonstrating their ability to engage reactive cysteine residues in the human proteome (Byun et al., 2023).

Mechanism of Action

Safety and Hazards

Future Directions

3-Bromo-isoxazoline derivatives, which are structurally similar to 3-Bromo-5-aminomethylisoxazole, have been studied for their potential to inhibit GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death . This suggests that 3-Bromo-5-aminomethylisoxazole could potentially have similar applications in the future.

properties

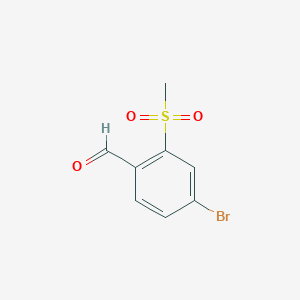

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c5-4-1-3(2-6)8-7-4/h1H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFSQWLCIUITOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376822 | |

| Record name | 3-Bromo-5-aminomethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-aminomethylisoxazole | |

CAS RN |

2763-93-1 | |

| Record name | 3-Bromo-5-aminomethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)